N-Boc-thiourea

Übersicht

Beschreibung

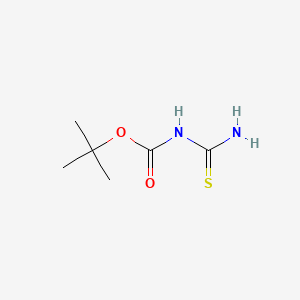

N-Boc-thiourea, also known as N-tert-butoxycarbonylthiourea, is an organosulfur compound with the molecular formula C_6H_12N_2O_2S. It is a derivative of thiourea where the hydrogen atoms on the nitrogen are replaced by a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in the preparation of guanidines and as a mild thioacylating agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Boc-thiourea can be synthesized through various methods. One common approach involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Guanylation of Primary Amines

N-Boc-thiourea serves as a guanylating agent to synthesize substituted guanidines via iodine-catalyzed reactions. This method is efficient under mild conditions and compatible with diverse amines .

Reaction Parameters

Key Findings :

-

The reaction proceeds via nucleophilic attack of the amine on the thiourea’s sulfur atom, followed by Boc-group migration .

-

Continuous-flow systems with heterogenized catalysts enhance scalability while retaining enantioselectivity (up to 58% ee) .

Thioacylation of Nucleophiles

Activation of this compound with trifluoroacetic acid anhydride (TFAA) enables its use as a mild thioacylating agent for amines, alcohols, and thiols .

Substrate Scope and Efficiency

| Activator | Nucleophile Type | Product Class | Yield (%) |

|---|---|---|---|

| TFAA (1.2 equiv), THF, 0°C → RT | Primary/secondary amines | Thioureas | 78–94 |

| TFAA | Alcohols | Thioesters | 65–88 |

| TFAA | Thiophenolates | Thioaryl compounds | 82–90 |

Limitations : Sterically hindered secondary amines show reduced reactivity .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly in synthesizing heterocycles and functionalized intermediates.

Notable Examples

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | I₂/TBHP, PhMe | Guanidine derivatives | Bioactive molecule synthesis |

| Malonates | NaH, THF | Thiocarbonyl malonates | Polymer precursors |

Role in Asymmetric Catalysis

Chiral thiourea catalysts derived from this compound facilitate enantioselective transformations, such as aza-Friedel-Crafts and hydrophosphonylation reactions .

Catalytic Performance

| Reaction Type | Catalyst System | Enantioselectivity (ee) | Yield (%) |

|---|---|---|---|

| Aza-Friedel-Crafts | Cinchona-based thiourea | 95–99% | >99 |

| Hydrophosphonylation | Guanidine-thiourea | 58–85% | 43–91 |

Mechanistic Insight :

-

Conformational dynamics (e.g., trans-trans vs. cis-trans thiourea) modulate hydrogen-bonding strength and catalytic efficiency .

-

Computational studies reveal asymmetric hydrogen bonding between thiourea and substrates dictates stereoselectivity .

Thermal and Chemical Stability

This compound undergoes selective deprotection under acidic or thermal conditions, enabling controlled release of thiourea .

| Condition | Outcome | Application |

|---|---|---|

| TFA, DCM, RT | Boc deprotection | Free thiourea generation |

| 180°C, TFE, continuous flow | Selective mono-Boc removal | Stepwise synthesis |

Research Advancements

-

Conformational Analysis : Ultrafast IR spectroscopy identifies trans-trans thiourea conformers as catalytically active species due to optimal hydrogen-bonding geometry .

-

Continuous-Flow Systems : Polymer-supported thiourea catalysts enable sustainable synthesis of α-amino phosphonates with retained activity over multiple cycles .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-Boc-thiourea serves as a catalyst in various organic reactions, particularly in enantioselective transformations. Its ability to form hydrogen bonds enhances its catalytic performance.

1.1. Asymmetric Reactions

This compound has been effectively employed in several asymmetric reactions, including:

- Michael Addition : The compound has been utilized in the Michael addition of 1,3-dicarbonyl compounds to nitroolefines, achieving high diastereoselectivity and enantioselectivity. For instance, a multifunctional thiourea catalyst demonstrated enantioselectivity up to 97% in these reactions .

- Aza-Henry Reaction : In this reaction involving nitroalkanes and N-Boc imines, this compound catalysts significantly improved yields and selectivities .

- Hydrophosphonylation of N-Boc Imines : A recent study highlighted the use of chiral guanidine-thiourea catalysts for the hydrophosphonylation of N-Boc imines, yielding α-amino phosphonates with moderate to high enantioselectivity (up to 87% ee) and good yields (up to 91%) using various phosphonate nucleophiles .

1.2. Thioacylation Agent

This compound has been reported as a mild thioacylating agent for nucleophiles, facilitating the synthesis of thiocarbonyl compounds. This application is particularly valuable due to the stability and availability of this compound .

Mechanistic Insights

The mechanism by which this compound operates typically involves dual activation modes:

- Electrophile Activation : The thiourea moiety activates electrophiles through hydrogen bonding.

- Nucleophile Activation : Tertiary amines present in the structure enhance nucleophile reactivity, allowing for efficient reaction pathways .

3.1. Multifunctional Thiourea Catalysts

Research has shown that modifying this compound with additional functional groups can enhance its catalytic properties. For example, a study demonstrated that a bifunctional aminothiourea could catalyze a range of reactions with improved efficiency compared to traditional Lewis acids .

| Reaction Type | Substrate Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Michael Addition | Nitroolefines | 76 | 90 |

| Aza-Henry Reaction | N-Boc Imines | 85 | 92 |

| Hydrophosphonylation | Phosphonate Nucleophiles | 91 | 87 |

3.2. Comparison with Conventional Catalysts

In comparative studies, this compound-based catalysts have shown superior performance over conventional recyclable catalysts in terms of yield and enantioselectivity across multiple reaction types .

Wirkmechanismus

The mechanism of action of N-Boc-thiourea involves its ability to act as a thioacylating agent. When activated, it can transfer its thiocarbonyl group to nucleophiles, forming thiocarbonyl compounds. This reactivity is primarily due to the presence of the Boc protecting group, which stabilizes the thiourea and enhances its reactivity.

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound of N-Boc-thiourea, lacking the Boc protecting group.

N,N’-Di-Boc-thiourea: A derivative with two Boc protecting groups.

Comparison: this compound is unique due to the presence of the Boc protecting group, which imparts stability and enhances its reactivity compared to thiourea. It is also more versatile in organic synthesis compared to N,N’-Di-Boc-thiourea, which is primarily used as a thioacylating agent.

Biologische Aktivität

N-Boc-thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Overview of Thiourea Derivatives

Thioureas, including this compound, are known for their broad spectrum of biological activities, which encompass:

- Anticancer properties

- Antibacterial effects

- Antifungal activities

- Antiviral capabilities

- Insecticidal effects

These compounds often act through various mechanisms, including enzyme inhibition and apoptosis induction in cancer cells.

Synthesis of this compound

This compound can be synthesized through several methods, typically involving the reaction of isocyanates with thiols. The presence of the Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the thiourea derivative, making it suitable for biological assays.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound derivatives. For instance, a study highlighted that certain thiourea derivatives exhibited potent cytotoxicity against various tumor cell lines. One compound, designated as I-11 , showed an IC50 value of 4.85 μM against the NCI-H460 cell line. This compound induced apoptosis via the activation of caspase-12 and CHOP, leading to cell cycle arrest at the S phase .

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| I-11 | NCI-H460 | 4.85 | Apoptosis induction via ROS-dependent pathway |

| 14r | T-cell Proliferation | 0.004 | Inhibition of p56 lck |

Antibacterial and Antifungal Properties

This compound derivatives have also shown promising antibacterial and antifungal properties. For example, compounds derived from benzothiazole showed significant activity against Gram-positive bacteria and fungi. The structure-activity relationship (SAR) studies indicated that modifications to the thiourea moiety could enhance antibacterial efficacy .

Case Studies

- Inhibition of p56 Lck : A specific derivative (14r) demonstrated remarkable selectivity and potency as an inhibitor of p56 Lck, with an IC50 value of 0.004 μM in T-cell proliferation assays. This suggests potential applications in immunotherapy .

- Cytotoxicity in Cancer Cells : Another study evaluated various thiourea derivatives against a panel of 60 human tumor cell lines, revealing that modifications could lead to enhanced cytotoxicity and selectivity toward cancerous cells while minimizing effects on normal cells .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives often involve:

- Enzyme inhibition : Many thioureas act as inhibitors for key enzymes involved in cancer progression and bacterial growth.

- Apoptosis induction : Compounds like I-11 trigger apoptotic pathways through oxidative stress mechanisms.

- Cell cycle arrest : Certain derivatives prevent cell division by interfering with cellular signaling pathways.

Eigenschaften

IUPAC Name |

tert-butyl N-carbamothioylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXQTODLIZBUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399259 | |

| Record name | N-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268551-65-1 | |

| Record name | N-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Boc-thiourea in the synthesis of the described influenza neuraminidase inhibitors?

A1: this compound is a reagent used to introduce a guanidine group to the target molecule. In the described research, it reacts with the deprotected amine group of an oseltamivir derivative to yield the corresponding N-Boc-guanidino derivative []. This modification aims to enhance the inhibitory activity of the compound against influenza neuraminidase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.